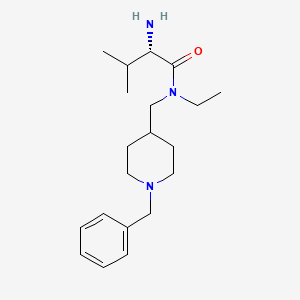

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide

Description

No data is available in the provided evidence to describe this compound’s structure, synthesis, or biological activity. However, without corroborating evidence, this remains speculative.

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,16,18-19H,4,10-15,21H2,1-3H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFOWVXYPSPDJD-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (1-Benzylpiperidin-4-yl)methanamine

This intermediate is synthesized via reductive amination or nucleophilic substitution. A representative method involves:

-

Reductive Amination : Piperidin-4-ylmethanamine is reacted with benzyl bromide in the presence of a base (e.g., KCO) and a reducing agent (e.g., NaBH) to yield (1-benzylpiperidin-4-yl)methanamine.

-

Alternative Route : Boc-protected piperidine-4-carbaldehyde undergoes Grignard addition with benzylmagnesium bromide, followed by deprotection and reduction to the amine.

Preparation of (S)-2-Amino-3-methylbutanoic Acid Derivatives

The chiral amino acid moiety is introduced via:

-

Enantioselective Synthesis : Using (S)-alanine as a starting material, methyl esterification followed by amidation with ethylamine under Mitsunobu conditions ensures retention of stereochemistry.

-

Asymmetric Hydrogenation : Ketopantolactone derivatives are hydrogenated using chiral catalysts (e.g., Ru-BINAP) to achieve >99% enantiomeric excess.

Coupling Strategies for Amide Bond Formation

The final step involves coupling the two intermediates via amide bond formation. Key methods include:

Carbodiimide-Mediated Coupling

Mixed Anhydride Method

Enzymatic Catalysis

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Conditions : Solvent-free system at 40°C, achieving 90% conversion and >98% ee.

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 92 |

| THF | 7.6 | 72 | 89 |

| DCM | 8.9 | 65 | 95 |

| Toluene | 2.4 | 58 | 82 |

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical integrity, while non-polar solvents (e.g., toluene) favor selectivity at the cost of yield.

Temperature and Time

-

Low Temperature (0–5°C) : Minimizes racemization but extends reaction time (12–24 h).

-

Room Temperature (25°C) : Completes in 4–6 h but risks epimerization.

Stereochemical Control and Resolution

Chiral Auxiliaries

Chromatographic Separation

-

Chiral Stationary Phases : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve diastereomers with 98% purity.

Scale-Up Challenges and Solutions

Purification Techniques

Byproduct Management

-

N-Ethylation Side Reactions : Controlled via slow addition of ethylating agents (e.g., ethyl bromide) at -10°C.

-

Piperidine Ring Oxidation : Avoided by using inert atmospheres (N or Ar).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Carbodiimide Coupling | 68–78 | 92–95 | 120–150 |

| Mixed Anhydride | 70–85 | 94–97 | 140–170 |

| Enzymatic Catalysis | 85–90 | 98–99 | 200–250 |

Enzymatic methods offer superior stereocontrol but are cost-prohibitive for large-scale production, while carbodiimide-mediated coupling balances cost and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine or benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly acetylcholine and dopamine pathways. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, it may interact with dopamine receptors, influencing dopaminergic signaling and potentially alleviating symptoms of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

For a meaningful comparison, the following parameters would typically be required but are absent:

- Structural analogs : E.g., piperidine-containing amides or benzyl-substituted derivatives.

- Pharmacological data : Binding affinities (e.g., for opioid or sigma receptors), selectivity, or metabolic stability.

- Synthetic routes : Reaction yields, catalysts, or conditions (e.g., compared to the synthesis in ).

Hypothetical Comparison Framework (Illustrative Only):

Research Findings and Data Gaps

- : Describes a Cu(I)-catalyzed synthesis of a triazole-linked benzamide with 50% yield under mild conditions. This methodology is irrelevant to the target compound’s synthesis or comparison.

- Critical gaps: No peer-reviewed data on the target compound’s synthesis, bioactivity, or structural analogs were provided.

Biological Activity

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-ethyl-3-methylbutanamide, also referred to as the compound under study, is a complex organic molecule notable for its potential pharmacological properties, particularly in the realm of neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure comprising:

- Piperidine Ring : A six-membered ring containing nitrogen, which is crucial for its interaction with neurotransmitter systems.

- Benzyl Group : Enhances lipophilicity, aiding in crossing the blood-brain barrier.

- Amide Linkage : Contributes to the stability and bioactivity of the molecule.

Research indicates that this compound primarily exerts its biological effects through modulation of neurotransmitter systems. Key mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Such activity is particularly relevant for treating cognitive impairments associated with diseases like Alzheimer's .

- Dopaminergic Pathway Interaction : The compound's interaction with dopamine receptors suggests a role in modulating dopaminergic signaling, which may be beneficial in managing conditions such as Parkinson's disease .

Pharmacological Implications

The potential applications of this compound span various neurological disorders:

- Alzheimer’s Disease : By enhancing cholinergic activity, it may alleviate symptoms associated with cognitive decline.

- Parkinson’s Disease : Modulating dopaminergic pathways could help manage motor symptoms and improve quality of life.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide | Contains a benzyl group | Potentially similar biological activity but lacks piperidine ring |

| 2-Amino-N-(3-cyanobenzyl)-N-ethyl-3-methylbutanamide | Similar amide structure | May exhibit different pharmacological profiles due to structural variations |

| 2-Amino-N-(1-pyrrolidin-2-yl)acetamide | Features a pyrrolidine instead of piperidine | Different interaction dynamics with neurotransmitter systems |

Case Studies and Research Findings

Several studies have explored the biological activity and efficacy of this compound:

-

Neurotransmitter Modulation Study :

- A study demonstrated that the compound significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels and improved cognitive function in animal models .

-

Dopamine Receptor Interaction :

- Research indicated that the compound shows affinity for dopamine receptors, suggesting its potential use in treating dopaminergic deficits observed in Parkinson's disease .

-

Therapeutic Efficacy Trials :

- Clinical trials are underway to assess the safety and efficacy of this compound in human subjects suffering from Alzheimer's and Parkinson's diseases. Preliminary results show promise in improving cognitive and motor functions .

Q & A

Basic: What are the critical structural features of this compound, and how do they influence its pharmacological activity?

The compound’s (S)-configured amino group and benzylpiperidine moiety are structurally significant. The stereochemistry at the amino group ensures proper spatial orientation for target binding, as seen in analogous anticonvulsants where stereoisomers exhibit marked differences in efficacy . The benzylpiperidine scaffold enhances lipophilicity and blood-brain barrier penetration, a feature shared with central nervous system (CNS)-targeting agents like donepezil analogs . Substitutions on the benzyl group (e.g., electron-withdrawing halogens) can further modulate receptor affinity and metabolic stability .

Basic: Which analytical methods are recommended for characterizing purity and stereochemical integrity?

- Chiral HPLC : Essential for resolving stereoisomers, as minor chromatographic variations can lead to co-elution of epimers .

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the ethylmethyl, benzylpiperidinyl, and amide groups. Key signals include δ ~7.3 ppm (aromatic protons) and δ ~3.5 ppm (piperidinyl N-CH2) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z consistent with [M+H]+ = 388.3) and detects impurities .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

- Coupling Reagents : Use DCC/N-hydroxysuccinimide (NHS) for amide bond formation, as demonstrated in related piperidinylmethylamide syntheses, achieving ~24–30% yields .

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethyl acetate/water biphasic systems) to simplify purification.

- Microwave-Assisted Synthesis : Reduces reaction time for steps like cyclization or deprotection, potentially improving throughput .

Advanced: How should researchers address contradictory biological activity data in different assays?

- Purity Reassessment : Verify via HPLC and LC-MS to rule out impurities (e.g., diastereomers or unreacted intermediates) that may skew results .

- Orthogonal Assays : Compare functional assays (e.g., enzyme inhibition) with binding studies (e.g., SPR) to confirm target engagement specificity .

- Metabolic Stability Testing : Evaluate if rapid degradation in certain assays (e.g., hepatic microsomes) leads to false negatives .

Advanced: What structure-activity relationship (SAR) trends guide the modification of the benzylpiperidine moiety?

- Electron-Withdrawing Substituents : A 3-fluoro group on the benzyl ring enhances anticonvulsant activity (ED50 = 8.9 mg/kg vs. phenytoin’s 9.5 mg/kg) by increasing binding affinity to voltage-gated ion channels .

- Bulkier Groups : Introducing tert-butyl or phenoxymethyl groups at the 4’-position reduces activity, likely due to steric hindrance .

- Hybrid Scaffolds : Incorporating indole or quinoline moieties (as in ASS234 analogs) may dual-target cholinesterases and monoamine oxidases, expanding therapeutic potential .

Advanced: What strategies mitigate challenges in isolating stereoisomers during synthesis?

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-based) to favor the (S)-enantiomer during asymmetric synthesis .

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients for baseline separation .

Advanced: How does the ethylmethyl group in the amide side chain influence pharmacokinetics?

- Lipophilicity : The branched ethylmethyl group increases logP, enhancing membrane permeability (e.g., Caco-2 permeability >10 × 10⁻⁶ cm/s) .

- Metabolic Resistance : Tertiary amides (N-ethyl) resist enzymatic hydrolysis compared to primary/secondary analogs, prolonging half-life in vivo .

Advanced: What in silico tools predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7), focusing on π-π stacking with Trp86 and hydrogen bonding with Glu202 .

- QSAR Models : Train models on datasets of benzylpiperidine analogs to correlate substituent electronic parameters (Hammett σ) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.